molecular formula C18H15ClN6OS2 B045072 SNS-314 CAS No. 1057249-41-8

SNS-314

Cat. No.: B045072
CAS No.: 1057249-41-8
M. Wt: 430.9 g/mol
InChI Key: FAYAUAZLLLJJGH-UHFFFAOYSA-N
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Biological Activity

SNS-314 is a potent, selective inhibitor of Aurora kinases, which are critical serine/threonine kinases involved in the regulation of mitosis. These kinases, particularly Aurora A, B, and C, are frequently overexpressed in various cancers, making them promising targets for anti-cancer therapies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and clinical implications based on extensive research findings.

This compound functions as an ATP-competitive inhibitor of Aurora kinases. It exhibits distinct inhibitory potency against Aurora A, B, and C with IC50 values of 9 nM, 31 nM, and 3 nM respectively . By inhibiting these kinases, this compound disrupts critical processes in cell division, including:

  • Centrosome maturation
  • Mitotic spindle formation
  • Cytokinesis

This disruption leads to cell cycle arrest and apoptosis in cancer cells.

In Vitro Studies

In cell-based assays, this compound has demonstrated significant antiproliferative effects across a broad panel of tumor cell lines. The compound effectively inhibited the proliferation of various cancer types with IC50 values ranging from 1.8 nM (A2780) to 24 nM (HT29) . The mechanism involves blocking histone H3 phosphorylation at Ser10, a key substrate for Aurora B kinase .

In Vivo Studies

In mouse xenograft models, this compound exhibited substantial anti-tumor activity. For instance, in the HCT116 human colon cancer model, administration of this compound at doses of 50 and 100 mg/kg resulted in dose-dependent inhibition of tumor growth and histone H3 phosphorylation for up to 10 hours post-treatment . The compound also showed significant tumor growth inhibition rates ranging from 54% to 91% depending on the dosing schedule and tumor type .

Combination Therapy

This compound has been evaluated in combination with various chemotherapeutic agents to enhance therapeutic efficacy. Notable findings include:

  • Synergy with Docetaxel : Sequential administration of this compound followed by docetaxel resulted in enhanced antitumor effects compared to either agent alone .
  • Additive Effects : When combined with agents like gemcitabine and carboplatin, this compound exhibited additive antiproliferative effects .

These combinations leverage the distinct mechanisms of action between Aurora kinase inhibition and traditional chemotherapeutic pathways.

Case Studies

Several studies have documented the clinical potential of this compound:

  • Colorectal Carcinoma Model : In vitro studies demonstrated that this compound not only inhibited cell proliferation but also potentiated the effects of microtubule-targeting agents like docetaxel in xenograft models .
  • Broad Therapeutic Potential : Clinical trials have indicated that this compound can enhance the sensitivity of tumors to standard chemotherapeutics while maintaining a favorable safety profile .

Summary of Research Findings

StudyTumor TypeIC50 (nM)Key Findings
Oslob et al., 2008VariousA: 9, B: 31, C: 3Potent inhibitor; selective for Aurora kinases
Arbitrario et al., 2010Colon Cancer (HCT116)-Significant tumor growth inhibition; effective in vivo
VanderPorten et al., 2009Colorectal Carcinoma-Synergistic effects with docetaxel; enhances chemotherapeutic sensitivity

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6OS2/c19-11-2-1-3-12(8-11)24-17(26)25-18-21-9-13(28-18)4-6-20-16-15-14(5-7-27-15)22-10-23-16/h1-3,5,7-10H,4,6H2,(H,20,22,23)(H2,21,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYAUAZLLLJJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147269
Record name SNS 314
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The process of cell division, or mitosis, plays a critical role in the uncontrolled proliferation that is a hallmark of cancer. During mitosis, a cell aligns duplicate copies of its DNA along a mitotic spindle and subdivides itself through a process called cytokinesis, creating two identical daughter cells. This process is often poorly regulated in cancer, leading to rapid proliferation and tissue growth. Aurora kinases (A, B, and C) play important, though differentiated, roles in mitosis. Aurora A controls the formation of the spindle assembly, while Aurora B ensures that the DNA is appropriately aligned and that cytokinesis proceeds successfully. Less is known about Aurora C, though it is thought to serve many of the same functions as Aurora B. Elevated expression of Aurora A has been detected in a high percentage of colon, breast, ovarian, gastric, and pancreatic tumors. Aurora B and C are also expressed at high levels in primary tumors. Given the central roles of all three Aurora kinases in regulating mitosis and the association between their overexpression and tumorigenesis, they are being evaluated as potential targets in cancer therapy. SNS-314 is a potent inhibitor of all 3 Aurora kinases. Cells treated with SNS-314 make additional copies of their DNA, but are unable to create functional spindle assemblies or replicate. As a result, these cells are unable to progress, and ultimately die by a variety of mechanisms. Since most normal cells are not undergoing mitosis in their normal settings, SNS-314 is expected to affect only highly proliferating tissues, particularly tumor tissues. SNS-314 is being tested in a Phase 1 trial in patients with advanced solid tumor malignancies.
Record name SNS-314
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1057249-41-8
Record name SNS 314
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1057249418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SNS-314
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SNS 314
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SNS-314
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/802IFJ0Z8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.